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Abstract

Trigastril is an investigational selective modulator of the Gastrin-Releasing Peptide Receptor

(GRPR), a key target in neurogastroenterology and oncology. This document provides a

comprehensive historical overview of Trigastril's development, from its initial discovery through

preclinical and early-phase clinical investigations. It details the experimental protocols that

have been pivotal in elucidating its mechanism of action and summarizes the quantitative data

from these key studies. Furthermore, this guide presents visual representations of its signaling

pathways and experimental workflows to facilitate a deeper understanding of its therapeutic

potential.

Introduction
The journey of Trigastril began in the late 2010s as part of a broader research initiative to

identify novel therapeutic agents for functional gastrointestinal disorders. The initial focus was

on developing a potent and selective antagonist for the GRPR, which is known to play a

significant role in the modulation of gastrointestinal motility and secretion, as well as in the

proliferation of certain cancer cells. Early research efforts were concentrated on peptide-based

ligands, but their poor pharmacokinetic profiles limited their clinical utility. The breakthrough

came with the synthesis of a novel class of non-peptide small molecules, from which Trigastril
emerged as the lead candidate.
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Preclinical Development
The preclinical development of Trigastril encompassed a series of in vitro and in vivo studies

designed to characterize its pharmacological profile, assess its safety, and establish a

preliminary therapeutic window.

In Vitro Characterization
Initial in vitro studies were crucial in determining the binding affinity and functional activity of

Trigastril at the GRPR.

Table 1: Receptor Binding Affinity of Trigastril

Receptor Ki (nM)

GRPR 2.5 ± 0.3

NMBR 150 ± 12

BRS-3 > 10,000

Experimental Protocol: Radioligand Binding Assay

A competitive radioligand binding assay was performed using membranes prepared from

Chinese Hamster Ovary (CHO) cells stably expressing the human GRPR. Membranes were

incubated with a fixed concentration of [125I]-Tyr4-bombesin and increasing concentrations of

Trigastril. Non-specific binding was determined in the presence of a high concentration of

unlabeled bombesin. The reaction was allowed to reach equilibrium, and bound radioactivity

was separated from free radioligand by rapid filtration. The concentration of Trigastril that

inhibited 50% of the specific binding (IC50) was determined and converted to the inhibition

constant (Ki) using the Cheng-Prusoff equation.

Table 2: Functional Antagonism of GRP-Induced Calcium Mobilization
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Cell Line IC50 (nM)

PC-3 (prostate cancer) 5.2 ± 0.6

SW-742 (colon cancer) 7.8 ± 0.9

Experimental Protocol: Calcium Mobilization Assay

Human prostate cancer (PC-3) and colon cancer (SW-742) cell lines, which endogenously

express the GRPR, were loaded with the calcium-sensitive fluorescent dye Fura-2 AM. The

cells were then stimulated with gastrin-releasing peptide (GRP) in the presence of varying

concentrations of Trigastril. Changes in intracellular calcium concentration were measured

using a fluorescence plate reader. The concentration of Trigastril that produced a 50%

inhibition of the GRP-induced calcium response (IC50) was calculated.

In Vivo Efficacy and Safety
Following promising in vitro results, the efficacy and safety of Trigastril were evaluated in

animal models.

Table 3: Effect of Trigastril on GRP-Induced Gastric Acid Secretion in Rats

Treatment Group Dose (mg/kg)
Inhibition of Acid
Secretion (%)

Vehicle - 0

Trigastril 1 35 ± 4

Trigastril 5 68 ± 6

Trigastril 10 85 ± 5

Experimental Protocol: In Vivo Gastric Acid Secretion Model

Male Sprague-Dawley rats were anesthetized, and a pyloric ligation was performed. A

continuous intravenous infusion of GRP was administered to stimulate gastric acid secretion.

Trigastril or vehicle was administered intravenously 30 minutes prior to the GRP infusion. After
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a 2-hour period, gastric contents were collected, and the total acid output was determined by

titration with NaOH. The percentage inhibition of GRP-stimulated acid secretion was calculated

for each dose of Trigastril.

Signaling Pathway of Trigastril
Trigastril exerts its effects by competitively inhibiting the binding of GRP to the GRPR, thereby

blocking the activation of downstream signaling cascades. The primary pathway involves the

Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC) and subsequent

downstream signaling events.
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Caption: Trigastril's inhibitory effect on the GRPR signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1236227?utm_src=pdf-body-img
https://www.benchchem.com/product/b1236227?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Development
Based on its robust preclinical profile, Trigastril advanced into Phase I clinical trials to evaluate

its safety, tolerability, and pharmacokinetics in healthy human volunteers.

Table 4: Summary of Phase I Single Ascending Dose (SAD) Study Results

Dose Group Cmax (ng/mL) Tmax (hr) AUC (ng·hr/mL)

10 mg 55 ± 8 1.5 ± 0.5 250 ± 35

25 mg 140 ± 22 1.8 ± 0.6 680 ± 90

50 mg 310 ± 45 2.0 ± 0.7 1550 ± 210

100 mg 650 ± 80 2.1 ± 0.8 3400 ± 450

Experimental Protocol: Phase I Clinical Trial Design

A randomized, double-blind, placebo-controlled, single ascending dose study was conducted in

healthy adult male volunteers. Each cohort received a single oral dose of Trigastril or placebo.

Blood samples were collected at predetermined time points over a 48-hour period for

pharmacokinetic analysis. Plasma concentrations of Trigastril were determined using a

validated LC-MS/MS method. Safety and tolerability were assessed through monitoring of

adverse events, vital signs, ECGs, and clinical laboratory tests.
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Caption: Workflow for the Phase I Single Ascending Dose (SAD) clinical trial of Trigastril.
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Conclusion and Future Directions
The historical development of Trigastril illustrates a systematic and data-driven approach to

drug discovery and early-phase clinical evaluation. The comprehensive preclinical data

package demonstrated its high affinity and selectivity for the GRPR, leading to potent functional

antagonism in vitro and in vivo. The initial clinical data from the Phase I SAD study have been

encouraging, indicating a predictable pharmacokinetic profile and good tolerability.

Future research will focus on completing the Phase I multiple ascending dose (MAD) studies,

followed by Phase II proof-of-concept studies in patient populations with functional

gastrointestinal disorders and GRPR-positive cancers. Further elucidation of the downstream

effects of Trigastril on cellular signaling and gene expression will also be a key area of

investigation. The journey of Trigastril from a promising lead compound to a potential

therapeutic agent continues, with the hope of addressing unmet medical needs in

gastroenterology and oncology.

To cite this document: BenchChem. [A Comprehensive Review of the Developmental History
and Mechanistic Profile of Trigastril]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1236227#a-comprehensive-review-of-trigastril-s-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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